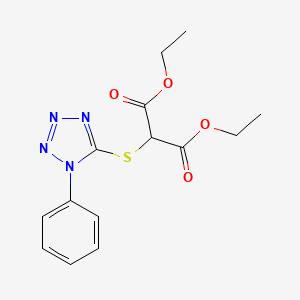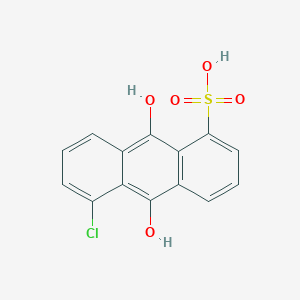
5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid is an organic compound derived from anthracene It is characterized by the presence of chlorine, hydroxyl, and sulfonic acid functional groups attached to the anthracene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid typically involves multiple steps:
Sulfonation: Anthracene is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group at the 1-position.
Chlorination: The sulfonated anthracene is then chlorinated using a chlorinating agent such as sodium chlorate to introduce the chlorine atom at the 5-position.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce hydroxyl groups at the 9 and 10 positions. .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxyanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways: It may affect oxidative stress pathways by generating reactive oxygen species (ROS) or by modulating antioxidant defenses
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydroxyanthracene: Lacks the chlorine and sulfonic acid groups.
Anthraquinone-1-sulfonic acid: Lacks the hydroxyl groups.
5-Chloroanthracene: Lacks the hydroxyl and sulfonic acid groups.
Uniqueness
5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid is unique due to the combination of chlorine, hydroxyl, and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these functional groups .
Propiedades
Número CAS |
55080-07-4 |
|---|---|
Fórmula molecular |
C14H9ClO5S |
Peso molecular |
324.7 g/mol |
Nombre IUPAC |
5-chloro-9,10-dihydroxyanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H9ClO5S/c15-9-5-1-3-7-11(9)13(16)8-4-2-6-10(21(18,19)20)12(8)14(7)17/h1-6,16-17H,(H,18,19,20) |
Clave InChI |
CADWFOYKVUGUGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=C3C=CC=C(C3=C2O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)
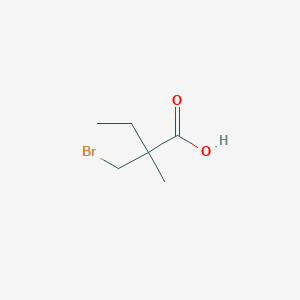
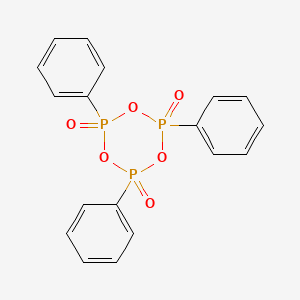
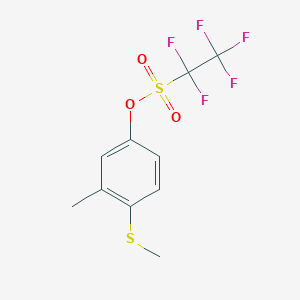
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)


![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
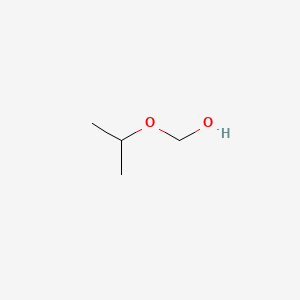
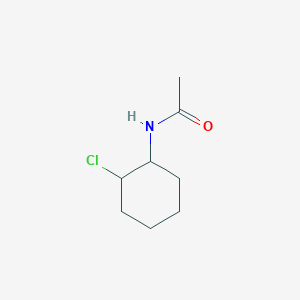

![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
